molecular formula C15H15NO3S B2886936 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-84-3

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2886936
CAS No.: 2034305-84-3
M. Wt: 289.35
InChI Key: BFUAITJGBLEBPR-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthalen-1-ylsulfonyl group and the bicyclic framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a furan derivative reacts with an olefinic dienophile to form the bicyclic core . Subsequent functionalization steps introduce the naphthalen-1-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific combination of the naphthalen-1-ylsulfonyl group and the bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-naphthalen-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-20(18,16-9-13-8-12(16)10-19-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUAITJGBLEBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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